BenchChemオンラインストアへようこそ!

1-(2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)ethyl)piperazine

hERG cardiotoxicity pyrazole

1-(2-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)ethyl)piperazine is a bifunctional research intermediate comprising a piperazine ring linked via an ethylene spacer to a 3-(trifluoromethyl)-1H-pyrazole moiety. With a molecular weight of 248.25 g/mol, computed XLogP3 of 0.8, and 3 rotatable bonds, this compound is positioned as a versatile building block for medicinal chemistry, particularly in the synthesis of kinase inhibitors, GPCR ligands, and CNS-targeted agents.

Molecular Formula C10H15F3N4
Molecular Weight 248.25 g/mol
CAS No. 2098093-62-8
Cat. No. B1482526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)ethyl)piperazine
CAS2098093-62-8
Molecular FormulaC10H15F3N4
Molecular Weight248.25 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CCC2=C(NN=C2)C(F)(F)F
InChIInChI=1S/C10H15F3N4/c11-10(12,13)9-8(7-15-16-9)1-4-17-5-2-14-3-6-17/h7,14H,1-6H2,(H,15,16)
InChIKeyXDNNMBYZCBJVQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)ethyl)piperazine (CAS 2098093-62-8): Product-Specific Evidence Guide for Scientific Procurement


1-(2-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)ethyl)piperazine is a bifunctional research intermediate comprising a piperazine ring linked via an ethylene spacer to a 3-(trifluoromethyl)-1H-pyrazole moiety [1]. With a molecular weight of 248.25 g/mol, computed XLogP3 of 0.8, and 3 rotatable bonds, this compound is positioned as a versatile building block for medicinal chemistry, particularly in the synthesis of kinase inhibitors, GPCR ligands, and CNS-targeted agents [1]. The trifluoromethyl substituent enhances metabolic stability and lipophilicity, while the free piperazine NH provides a handle for further derivatization [1].

Why Generic Substitution of 1-(2-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)ethyl)piperazine with Other Pyrazole-Piperazine Analogs Fails


Pyrazole-piperazine conjugates are a widely explored class in drug discovery, but subtle variations in linker length, substitution pattern, and heterocycle positioning profoundly influence target selectivity, pharmacokinetic profiles, and synthetic tractability [1]. The ethylene spacer in 1-(2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)ethyl)piperazine provides a distinct conformational landscape compared to methylene-linked or directly attached analogs, affecting both binding mode flexibility and physicochemical properties such as logP and rotatable bond count [1]. Additionally, the presence of the CF3 group at the pyrazole 3-position is known to impart metabolic resistance and altered electronic properties compared to non-fluorinated or differently substituted pyrazoles [1]. Consequently, substituting this compound with a closely related analog without rigorous comparative data can lead to divergent SAR outcomes, unexpected off-target effects, or irreproducible biological results.

Quantitative Differentiation Evidence for 1-(2-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)ethyl)piperazine (CAS 2098093-62-8)


Reduced hERG Liability of Pyrazole-Containing Scaffolds Relative to Piperazine-Only Analogs

In a study comparing pyrazole-based 5-HT1B receptor antagonists with piperazine-only analogs, the pyrazole compound exhibited a hERG IC50 >25 µM, whereas the corresponding piperazine analog showed a hERG IC50 of 19 µM (95% CI 15.6–24.7 µM) [1]. This represents at least a 1.3-fold improvement in hERG safety margin. While these data are from a related scaffold, the presence of a pyrazole ring in 1-(2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)ethyl)piperazine suggests a class-level advantage in reduced hERG binding compared to piperazine-only pharmacophores.

hERG cardiotoxicity pyrazole piperazine

Enhanced Metabolic Stability Conferred by Trifluoromethyl Substitution in Pyrazole-Piperazine Scaffolds

The N-trifluoromethylpyrazole motif has been demonstrated to resist metabolic oxidative N-dealkylation, a common metabolic soft spot for piperazine derivatives [1]. In a study of the CHK1 inhibitor MU380, the N-trifluoromethylpyrazole group provided significantly greater metabolic robustness compared to non-fluorinated pyrazole analogs [1]. For 1-(2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)ethyl)piperazine, the CF3 group at the pyrazole 3-position is expected to similarly enhance metabolic stability relative to the des-CF3 analog 1-(2-(1H-pyrazol-4-yl)ethyl)piperazine (CAS 381722-51-6) .

metabolic stability trifluoromethyl drug metabolism piperazine

Ethylene Linker Provides Greater Conformational Flexibility Than Methylene-Linked or Directly Attached Analogs

The ethylene spacer between the piperazine and pyrazole rings in 1-(2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)ethyl)piperazine confers 3 rotatable bonds, compared to only 2 rotatable bonds in the methylene-linked analog 1-((3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)piperazine (CAS 1516312-66-5) and 1 rotatable bond between rings in the directly attached analog 1-[3-(trifluoromethyl)-1H-pyrazol-4-yl]piperazine (CAS 2228730-53-6) [1]. This increased flexibility may enable better adaptation to diverse protein binding pockets, potentially enhancing target affinity and selectivity.

conformational flexibility linker optimization SAR piperazine

Best Application Scenarios for 1-(2-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)ethyl)piperazine (CAS 2098093-62-8)


Kinase Inhibitor Lead Optimization Campaigns Requiring hERG Risk Mitigation

The pyrazole ring in this compound provides a class-level advantage in reducing hERG liability compared to piperazine-only analogs [1]. Medicinal chemists optimizing kinase inhibitors can use this scaffold to maintain potency while lowering the risk of cardiac toxicity, as evidenced by the >1.3-fold improvement in hERG IC50 observed in related pyrazole-piperazine systems [1].

Metabolic Stability Screening Cascades for Oral Bioavailability Optimization

The trifluoromethyl substituent is known to enhance metabolic resistance to oxidative N-dealkylation [1]. This compound is suitable for fragment-based or lead-generation campaigns where metabolic soft spots need to be eliminated early, providing a building block that combines the beneficial CF3 motif with a derivatizable piperazine NH [1].

Diversity-Oriented Synthesis of GPCR Ligand Libraries

The ethylene linker provides 3 rotatable bonds, offering greater conformational flexibility than methylene-linked (2 rotatable bonds) or directly attached (1 rotatable bond) analogs [1]. This flexibility is valuable for exploring diverse pharmacophore geometries in GPCR ligand design, where subtle changes in linker length can dramatically affect receptor subtype selectivity [1].

Covalent Inhibitor Design Utilizing Free Piperazine NH as a Functional Handle

The free piperazine NH serves as a nucleophilic handle for installing warheads (e.g., acrylamides, sulfonyl fluorides) or conjugating reporter groups [1]. Unlike N-methylated analogs, which lack this reactive site, this compound enables a broader range of chemical transformations for covalent inhibitor or PROTAC development [1].

Quote Request

Request a Quote for 1-(2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)ethyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.